molecular formula C8H5ClFN3 B8129324 5-Chloro-8-fluoroquinazolin-2-amine

5-Chloro-8-fluoroquinazolin-2-amine

Cat. No.: B8129324
M. Wt: 197.60 g/mol
InChI Key: YYPOOBCATMCSSN-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoroquinazolin-2-amine is an organic compound with the molecular formula C8H5ClFN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of chlorine and fluorine atoms at the 5th and 8th positions, respectively, and an amine group at the 2nd position. It appears as a white to light yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoroquinazolin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminobenzonitrile derivatives with suitable halogenating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Quinazolinone derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

Scientific Research Applications

5-Chloro-8-fluoroquinazolin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-fluoroquinazoline: Lacks the amine group at the 2nd position.

    8-Fluoroquinazolin-2-amine: Lacks the chlorine atom at the 5th position.

    5-Chloroquinazolin-2-amine: Lacks the fluorine atom at the 8th position.

Uniqueness

5-Chloro-8-fluoroquinazolin-2-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the amine group at the 2nd position makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-8-fluoroquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-5-1-2-6(10)7-4(5)3-12-8(11)13-7/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPOOBCATMCSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC(=NC2=C1F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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